molecular formula C14H23NO5 B1528154 (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 1260591-66-9

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B1528154
CAS No.: 1260591-66-9
M. Wt: 285.34 g/mol
InChI Key: MPNWQUWKRDADHK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent inhibitors of Factor Xa, an essential enzyme in the blood coagulation pathway .

Mode of Action

It’s known that the tert-butyl ester group in the compound can undergo hydrolysis, likely by the action of carboxylesterase enzyme ces1 . This process could potentially lead to the release of active metabolites that interact with the target enzymes or receptors .

Biochemical Pathways

The compound has been used in the synthesis of azacyclic FTY720 analogues . These analogues show potential for use in strategies to kill cancer cells as they restrict access to extracellular nutrients . This suggests that the compound may play a role in modulating nutrient uptake pathways in cancer cells.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3908±420 °C and a density of 1304±006 g/cm3 . It should be stored in a sealed, dry environment at room temperature . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Given its use in the synthesis of potent factor xa inhibitors and azacyclic fty720 analogues, it can be inferred that the compound may have anticoagulant and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the tert-butyl ester group in the compound is resistant to hydrolysis in gastrointestinal tissue, suggesting that it may be stable in the acidic environment of the stomach .

Properties

IUPAC Name

ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWQUWKRDADHK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate
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Reactant of Route 6
(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate

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